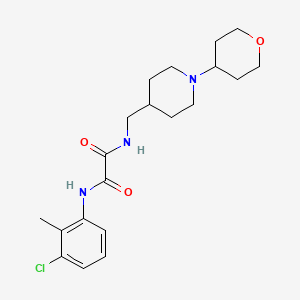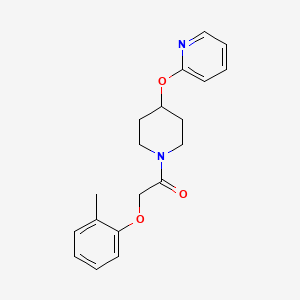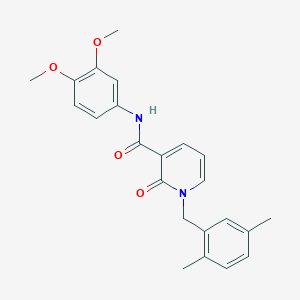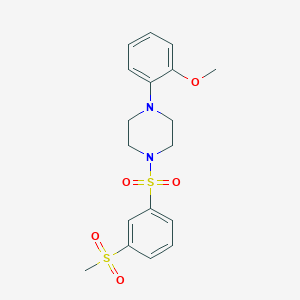
4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents like thionyl chloride and dimethyl formamide (DMF) for the creation of intermediate compounds such as 4-hydroxy-3-methoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, spectral studies, and density functional theory (DFT) computations . These studies help in understanding the crystalline nature, functional groups, vibrational modes, and charge transfer properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied in the context of their applications in nonlinear optics . The π – π accumulation and weak electrostatic and hydrogen bond interactions play a crucial role in the formation of co-crystals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like UV–Vis spectrophotometry and TG–DSC instrument . These studies help in understanding the transparency, cut-off wavelength, emission property, thermal stability, and melting point of the compound .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Thiazolidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Notably, specific derivatives exhibited significant antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing biological activities. QSAR studies have further underscored the significance of topological and electronic parameters in determining these activities (Deep et al., 2016).
Antihyperglycemic Agents
In the quest for antidiabetic agents, thiazolidinone derivatives have been identified as promising candidates. Specifically, a structure-activity relationship study led to the identification of certain derivatives as potent antihyperglycemic agents, offering a novel approach for the treatment of diabetes mellitus (Nomura et al., 1999).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been developed, leading to the creation of compounds with potential biological activities. These studies provide a foundation for further exploration of their applications in various domains (Hossaini et al., 2017).
Antimicrobial Agents
New series of thiazolidinone and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have identified several compounds with potent antibacterial and antifungal activities, underscoring the potential of these derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Corrosion Inhibitors
In addition to their biological applications, benzothiazole derivatives have also been investigated for their use as corrosion inhibitors. Studies have demonstrated that these compounds offer significant protection against steel corrosion in acidic environments, highlighting their potential in industrial applications (Hu et al., 2016).
Mécanisme D'action
Orientations Futures
The future research directions for similar compounds involve their potential value in nonlinear optics . The aim is to design organic molecules with high third-order nonlinearities for applications in frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-26-16-12-14(10-11-15(16)23)18(24)21-22-19(25)17(28-20(22)27)9-5-8-13-6-3-2-4-7-13/h2-12,23H,1H3,(H,21,24)/b8-5+,17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOATFQFTNYSDE-WIXUPIFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)





![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)


![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)


